

Spectroscopic Profile of 4-(4-aminophenoxy)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name: **4-(4-Aminophenoxy)benzonitrile**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-(4-aminophenoxy)benzonitrile**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(4-aminophenoxy)benzonitrile**. These predictions are derived from known data for 4-aminobenzonitrile, 4-phenoxybenzonitrile, and other related aromatic ethers and nitriles.

Table 1: Predicted FT-IR Spectral Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch (amine)	3450 - 3250	Medium-Strong (two bands)	Asymmetric and symmetric stretching of the primary amine.
C-H Stretch (aromatic)	3100 - 3000	Medium-Weak	Characteristic of C-H bonds on the benzene rings.
C≡N Stretch (nitrile)	2230 - 2220	Strong, Sharp	The nitrile group is a strong and sharp absorber in this region.
C-O-C Stretch (ether)	1270 - 1230 (asymmetric)	Strong	Aromatic ether linkage.
1050 - 1010 (symmetric)	Medium		
C=C Stretch (aromatic)	1600 - 1450	Medium-Strong (multiple bands)	Skeletal vibrations of the aromatic rings.
N-H Bend (amine)	1650 - 1580	Medium	Scissoring vibration of the primary amine.
C-H Out-of-Plane Bend	900 - 675	Strong	Bending vibrations are indicative of the substitution pattern on the aromatic rings.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H _{2'} , H _{6'} (protons ortho to NH ₂)	6.7 - 6.9	d	2H	~8-9
H _{3'} , H _{5'} (protons meta to NH ₂)	6.9 - 7.1	d	2H	~8-9
H ₃ , H ₅ (protons meta to CN)	7.0 - 7.2	d	2H	~8-9
H ₂ , H ₆ (protons ortho to CN)	7.5 - 7.7	d	2H	~8-9
-NH ₂	3.5 - 4.5	br s	2H	-

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-CN	118 - 120
C-NH ₂	145 - 150
C-O (benzonitrile ring)	160 - 165
C-O (aniline ring)	140 - 145
C (ortho to CN)	133 - 135
C (meta to CN)	115 - 117
C (para to CN, attached to O)	105 - 110
C (ortho to NH ₂)	115 - 117
C (meta to NH ₂)	122 - 125
C (para to NH ₂ , attached to O)	150 - 155

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
210	Molecular ion $[M]^{+\bullet}$
183	$[M - HCN]^{+\bullet}$
118	$[H_2N-C_6H_4-O]^+$
92	$[C_6H_5NH_2]^{\bullet+}$
77	$[C_6H_5]^+$

Experimental Protocols

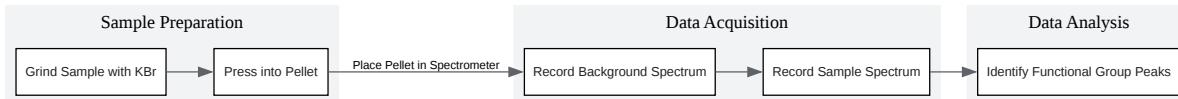
The following sections detail the standard operating procedures for obtaining the spectroscopic data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-(4-aminophenoxy)benzonitrile**.

Methodology:

- Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder. The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.



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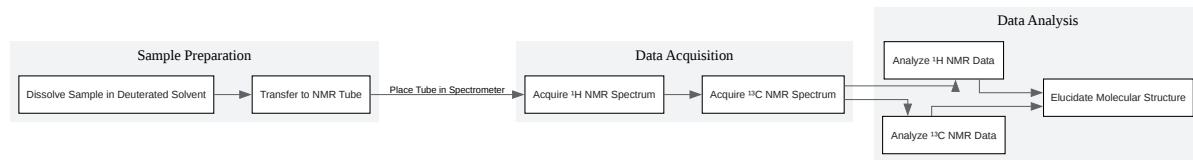
FT-IR Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **4-(4-aminophenoxy)benzonitrile**.

Methodology:

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
- Data Acquisition: Both ^1H and ^{13}C NMR spectra are acquired. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.
- Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integration values of the peaks in the ^1H NMR spectrum are analyzed to assign protons to their respective positions in the molecule. The chemical shifts in the ^{13}C NMR spectrum are used to identify the different carbon environments.



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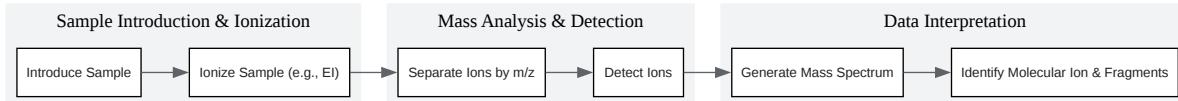
NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-(4-aminophenoxy)benzonitrile**.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion peak ($\text{M}^{+\bullet}$), which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

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Mass Spectrometry Experimental Workflow

- To cite this document: BenchChem. [Spectroscopic Profile of 4-(4-aminophenoxy)benzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112091#spectroscopic-data-of-4-4-aminophenoxy-benzonitrile-ft-ir-nmr-mass>

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